Ethyl 2-ethylacrylate
Overview
Description
Ethyl 2-ethylacrylate is a colorless liquid . It can be polymerized with each other and copolymerized with other monomers to produce polymers having the optimal properties for your application .
Synthesis Analysis
Ethyl acrylate, which is similar to this compound, is produced by acid-catalysed esterification of acrylic acid, which in turn is produced by oxidation of propylene. It may also be prepared from acetylene, carbon monoxide, and ethanol by a Reppe reaction .Molecular Structure Analysis
The molecular formula of this compound is C7H12O2 . It is the ethyl ester of acrylic acid .Chemical Reactions Analysis
Ethyl acrylate is used in the production of polymers including resins, plastics, rubber, and denture material . It is a reactant for homologous alkyl acrylates (acrylic esters) by transesterification with higher alcohols through acidic or basic catalysis .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.421, a boiling point of 139-145 °C, and a density of 0.902 g/mL at 25 °C . It is a colorless liquid .Scientific Research Applications
Tissue Repair and Surgery
- Ethyl 2-cyanoacrylate, a compound related to Ethyl 2-ethylacrylate, has been evaluated for its effectiveness as a tissue adhesive in cardiovascular and thoracic surgery. The study found no significant histopathological difference between tissues sutured conventionally and those applied with Ethyl 2-cyanoacrylate, indicating its potential as an alternative or adjunct in surgery (Kaplan et al., 2004).
Polymer Industry
- This compound is used in the polymer industry. A study on 2-Ethylhexyl acrylate, a similar compound, highlights its role in esterification processes for polymer production. Reactive extraction using deep eutectic solvents was found effective in intensifying the esterification process, which is crucial for polymer synthesis (Wang et al., 2020).
Membrane Solubilization
- Poly(2-ethylacrylic acid), closely related to this compound, has been used for membrane solubilization in lipid vesicles. This phenomenon is exploited in the design of lipid bilayer membranes that release contents in response to environmental changes, finding applications in drug delivery and biochemical assays (Thomas et al., 1994).
Polymer Synthesis and Characterization
- This compound is crucial in the synthesis of specific polymers. For instance, it was used in the preparation of amphiphilic copolymers, which have a wide range of applications due to their multi-stimuli-responsiveness (Shevtsov et al., 2022).
Polymer Morphology
- The morphology of polymers formed from compounds like this compound can be influenced by the type of initiators used in their synthesis. Anionic initiators, for instance, have been found to affect the morphology of Ethyl 2-cyanoacrylate polymers (Mankidy et al., 2008).
Responsive Membrane Systems
- The pH-dependent conformational transition of Poly(2-ethylacrylic acid) can be utilized in designing lipid bilayer membranes responsive to changes in environmental parameters. These systems have applications in areas like drug delivery and molecular recognition (Kim & Tirrell, 1999).
Polymers for Medical and Technical Applications
- The flexibility of Poly(ethyl-2-cyanoacrylate) based materials, related to this compound, can be enhanced by incorporating oligo(ethylene glycol)diglycidylether. This adjustment expands the potential applications of such polymers in medical and technical fields (Tripodo et al., 2011).
Polymer Degradation
- Studies on the oxidative degradation of poly(ethyl acrylate) provide insights into the degradation process of related acrylates. Understanding these mechanisms is crucial for assessing the longevity and environmental impact of these polymers (Conley & Valint, 1965).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-ethylacrylate is a chemical compound that primarily targets the respiratory system . It is known to cause irritation and potential harm when inhaled .
Mode of Action
It is known that the compound interacts with the respiratory system, causing irritation and potential harm . This interaction can lead to changes in the respiratory system, including inflammation and discomfort .
Biochemical Pathways
Given its impact on the respiratory system, it is likely that it affects pathways related to inflammation and respiratory function .
Pharmacokinetics
Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the body, particularly in the respiratory system . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The primary result of this compound’s action is irritation and potential harm to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and discomfort .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility means that it can easily evaporate into the air, potentially increasing the risk of inhalation . Additionally, factors such as temperature and humidity may affect the compound’s stability and action .
Biochemical Analysis
Biochemical Properties
Ethyl 2-ethylacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of ethyl acrylate and ethanol. These interactions are crucial for the compound’s role in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells, particularly in the context of polymer synthesis. The compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain enzymes involved in the synthesis of polymers, thereby regulating the rate of polymerization. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cellular proliferation and differentiation, while at high doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to reduced body weight gain, lethargy, and respiratory issues in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the hydrolysis of ester bonds by esterases. This process leads to the formation of ethyl acrylate and ethanol, which are further metabolized by other enzymes. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biochemical activity and overall function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications. Its subcellular localization is crucial for its activity and function, influencing various cellular processes .
Properties
IUPAC Name |
ethyl 2-methylidenebutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJKAQEYOUGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303099 | |
Record name | Ethyl 2-ethylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-65-3 | |
Record name | Ethyl ethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3070-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 156618 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3070-65-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-ethylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethylacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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